molecular formula C13H12ClNO B14026251 3-Chloro-2-methoxy-5-(p-tolyl)pyridine

3-Chloro-2-methoxy-5-(p-tolyl)pyridine

Cat. No.: B14026251
M. Wt: 233.69 g/mol
InChI Key: GNAHSAKNRGLXTJ-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-(p-tolyl)pyridine is a halogenated pyridine derivative characterized by a chloro group at position 3, a methoxy group at position 2, and a para-tolyl (4-methylphenyl) substituent at position 3. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric profile, which arises from the combination of electron-withdrawing (Cl), electron-donating (methoxy), and aromatic (p-tolyl) groups. Its molecular formula is C₁₃H₁₁ClNO, with a molecular weight of 232.69 g/mol.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

3-chloro-2-methoxy-5-(4-methylphenyl)pyridine

InChI

InChI=1S/C13H12ClNO/c1-9-3-5-10(6-4-9)11-7-12(14)13(16-2)15-8-11/h3-8H,1-2H3

InChI Key

GNAHSAKNRGLXTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(N=C2)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-5-(p-tolyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reagents is crucial in industrial settings to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methoxy-5-(p-tolyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-methoxy-5-(p-tolyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-5-(p-tolyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications
This compound C₁₃H₁₁ClNO 232.69 Cl (C3), OMe (C2), p-tolyl (C5) TNF-α inhibition
3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine C₇H₅ClF₃NO 211.57 Cl (C3), OMe (C2), CF₃ (C5) Agrochemical intermediates
2-Chloro-3-methoxy-5-(m-tolyl)pyridine C₁₃H₁₁ClNO 232.69 Cl (C2), OMe (C3), m-tolyl (C5) Reduced TNF-α activity
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate C₉H₅ClF₃NO₂ 265.59 Cl (C3), COOMe (C2), CF₃ (C5) Kinase inhibitor precursor

Research Findings and Implications

  • Role of the p-Tolyl Group : Evidence from TNF-α inhibition studies indicates that replacing the p-tolyl group with bulkier (e.g., CF₃) or polar (e.g., Cl, Br) substituents reduces activity by disrupting hydrophobic binding pockets .
  • Electronic Effects : The methoxy group’s electron-donating nature stabilizes the pyridine ring, while the chloro group enhances electrophilicity at position 3, facilitating Suzuki-Miyaura couplings .
  • Steric Considerations : Positional isomerism (e.g., meta vs. para tolyl) significantly impacts biological activity due to mismatched spatial alignment with target proteins .

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